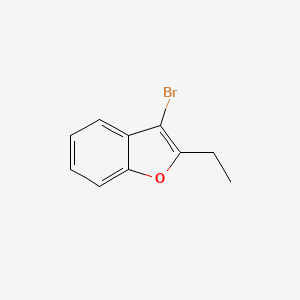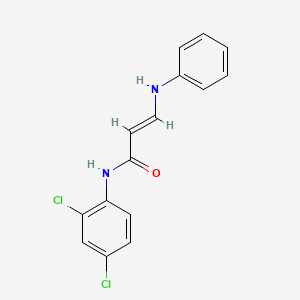
3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,5-Dimethoxyphenyl)propionic acid” is a laboratory chemical . It’s a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Molecular Structure Analysis
The molecular formula for “3-(2,5-Dimethoxyphenyl)propionic acid” is C11H14O4 . The InChI string is InChI=1S/C11H14O4/c1-14-9-4-5-10 (15-2)8 (7-9)3-6-11 (12)13/h4-5,7H,3,6H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical state of “3-(2,5-Dimethoxyphenyl)propionic acid” is solid and crystalline with a yellow appearance . The melting point ranges from 61 - 66 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and structural analysis of related pyrazole derivatives have been a subject of interest. For instance, Prabhuswamy et al. (2016) synthesized a similar compound and analyzed its crystal structure and molecular interactions through X-ray diffraction and Hirshfeld surface analysis (Prabhuswamy et al., 2016).
Spectroscopic Studies and Molecular Dynamics
- Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted on related compounds. Pillai et al. (2017) used FT-IR and FT-Raman spectra to study the molecular structure and reactivity properties of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide (Pillai et al., 2017).
Biological Evaluation and Molecular Docking
- The biological activity of pyrazole derivatives has been evaluated. For example, Karrouchi et al. (2020) synthesized a compound with similar structure and assessed its in vitro antidiabetic and antioxidant activities. They also performed molecular docking studies to predict its potential biological functions (Karrouchi et al., 2020).
Antimicrobial and Antiviral Activities
- Pyrazole-based compounds have shown antimicrobial and antiviral activities. A study by Dawood et al. (2011) synthesized new pyrazole-based heterocycles and evaluated their anti-HSV-1 and cytotoxic activities (Dawood et al., 2011).
Antibacterial Activity
- The antibacterial activity of pyrazole derivatives has been extensively researched. Nasareb et al. (2016) synthesized pyrazole-based carbohydrazone derivatives and evaluated their inhibitory effects against various bacterial strains (Nasareb et al., 2016).
Corrosion Protection and Adsorption Studies
- Pyrazole compounds have been investigated for their corrosion protection capabilities. Paul et al. (2020) studied the adsorption of carbohydrazide-pyrazole compounds on mild steel and their effectiveness in corrosion protection (Paul et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-7-3-4-11(19-2)8(5-7)9-6-10(16-15-9)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUTMXIUJFXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(ethyl(m-tolyl)amino)propyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472101.png)
![4-(3,4-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2472102.png)

![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2472104.png)
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2472105.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2472107.png)

![4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride](/img/structure/B2472110.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)
![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)